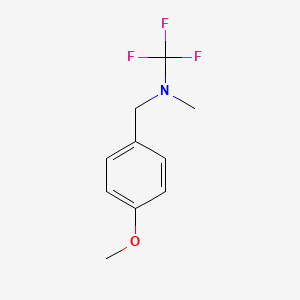
1,1,1-trifluoro-N-(4-methoxybenzyl)-N-methylmethanamine
描述
1,1,1-Trifluoro-N-(4-methoxybenzyl)-N-methylmethanamine is a fluorinated organic compound characterized by the presence of trifluoromethyl and methoxybenzyl groups
属性
分子式 |
C10H12F3NO |
|---|---|
分子量 |
219.20 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-N-[(4-methoxyphenyl)methyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-14(10(11,12)13)7-8-3-5-9(15-2)6-4-8/h3-6H,7H2,1-2H3 |
InChI 键 |
NKEWSIUBBGXFQL-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=C(C=C1)OC)C(F)(F)F |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(4-methoxybenzyl)-N-methylmethanamine typically involves the reaction of 4-methoxybenzylamine with trifluoroacetaldehyde and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,1,1-Trifluoro-N-(4-methoxybenzyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
科学研究应用
1,1,1-Trifluoro-N-(4-methoxybenzyl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 1,1,1-trifluoro-N-(4-methoxybenzyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxybenzyl group can interact with hydrophobic pockets in proteins, modulating their activity and leading to desired biological effects.
相似化合物的比较
Similar Compounds
- 1,1,1-Trifluoro-N-(4-methoxybenzyl)-3-(2-nitrophenyl)propan-2-amine
- N-benzyl-1,1,1-trifluoro-3-iodo-N-(4-methoxybenzyl)propan-2-amine
Uniqueness
1,1,1-Trifluoro-N-(4-methoxybenzyl)-N-methylmethanamine is unique due to its specific combination of trifluoromethyl and methoxybenzyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


